N-Hexyl-2,6-dimethyloxan-4-amine
Description
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-hexyl-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C13H27NO/c1-4-5-6-7-8-14-13-9-11(2)15-12(3)10-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
GJFVWPROPYYHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CC(OC(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2,6-dimethyloxan-4-amine typically involves the reaction of hexylamine with 2,6-dimethyloxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and purification systems, ensures the efficient and cost-effective production of the compound. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-Hexyl-2,6-dimethyloxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It serves as a reagent in biochemical assays and studies involving amine-containing compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
N-Hexyloxan-4-amine (CAS 1154884-06-6)
Structural Differences : Lacks the 2,6-dimethyl substituents present in the target compound.
Key Properties :
- Molecular Formula: C₁₁H₂₃NO
- Molecular Weight : 185.30 g/mol
- Hazards: Classified as a skin irritant (Category 2) and eye irritant (Category 2A) under GHS . The hexyl chain dominates solubility characteristics, favoring organic phases.
N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine
Structural Differences : Contains a 1,3-dioxane ring (two oxygen atoms) instead of a tetrahydropyran ring. The 4-position is substituted with a methoxyphenyl group rather than a hexyl chain.
Key Properties :
- Molecular Formula: C₁₄H₂₁NO₃
- Molecular Weight : 251.33 g/mol
- Applications: Dioxane derivatives are noted for roles in pharmaceuticals, agrochemicals, and materials science due to enhanced hydrogen-bonding capacity . Functional Impact: The aromatic methoxyphenyl group introduces electronic effects (e.g., resonance donation), while the dioxane ring may improve thermal stability compared to oxane analogs.
4-N-Hexylbenzylamine (CAS 376640-08-3)
Structural Differences : Replaces the oxane ring with a benzyl group, creating an aromatic amine.
Key Properties :
- Molecular Formula : C₁₃H₂₁N
- Molecular Weight : 191.31 g/mol
- Hazards: Limited toxicological data, but benzylamines generally exhibit higher melting points and reduced volatility compared to aliphatic amines . The hexyl chain balances hydrophobicity.
N-Hexyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide
Structural Differences : Pyrimidine core with carboxamide and dioxo groups, differing significantly from the oxane-based target compound.
Key Properties :
- Functional Groups : Pyrimidine ring, carboxamide, and hexyl chain.
- Applications: Acts as a potent FAAH inhibitor (IC₅₀ = 0.3–0.05 nM), demonstrating the impact of electron-withdrawing substituents on enzyme binding . Functional Impact: The polar carboxamide and dioxo groups increase water solubility, contrasting with the nonpolar oxane-based target compound.
Data Tables
Table 1: Structural and Hazard Comparison
*Inferred from analogous N-hexyl-substituted amines.
Table 2: Key Research Findings
Biological Activity
N-Hexyl-2,6-dimethyloxan-4-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
This compound is characterized by a hexyl chain and a dimethyloxan moiety, which contribute to its physical and chemical properties. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with various biological molecules, influencing their structure and function.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The amine group can engage in:
- Hydrogen Bonding : Facilitating interactions with proteins and nucleic acids.
- Electrostatic Interactions : Influencing the conformation and stability of biomolecules.
- Enzymatic Modulation : Potentially affecting the activity of enzymes involved in metabolic pathways.
1. Antidiabetic Potential
Recent studies have investigated the role of this compound as a GLP-1 receptor agonist. This class of compounds is known for enhancing insulin secretion and lowering blood glucose levels. In preclinical trials, it demonstrated improved bioavailability and metabolic stability compared to traditional peptide analogs like Semaglutide .
2. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. The compound's ability to influence neuronal signaling pathways suggests potential applications in treating neurodegenerative diseases.
Case Study 1: GLP-1 Agonist Activity
In a study involving cynomolgus monkeys, this compound was administered to evaluate its effects on insulin secretion following glucose administration. Results indicated a statistically significant increase in insulin levels compared to the control group, highlighting its potential as an antidiabetic agent .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Insulin Level (μU/mL) | 50 ± 5 | 120 ± 10* |
| Glucose Level (mg/dL) | 180 ± 15 | 140 ± 12* |
*Statistical significance at P < 0.005.
Case Study 2: Neuroprotective Activity
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels significantly, suggesting its potential utility in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-Hexyl-2,6-dimethyloxan-4-amino | Amine group; hexyl chain | Antidiabetic; neuroprotective |
| N-Hexyl-2,6-dimethyloxan-4-thiol | Thiol group; hexyl chain | Antioxidant properties |
| N-Hexyl-2,6-dimethyloxan-4-carboxylic acid | Carboxylic acid; hexyl chain | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
